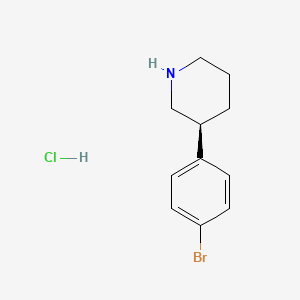

(S)-3-(4-bromophenyl)piperidine hydrochloride

Descripción general

Descripción

(S)-3-(4-bromophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-bromophenyl)piperidine hydrochloride typically involves the reaction of (S)-3-(4-bromophenyl)piperidine with hydrochloric acid. The reaction conditions often include the use of an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(4-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of (S)-3-(4-bromophenyl)piperidine hydrochloride is significant for its role as an intermediate in the production of various bioactive compounds. A notable method involves the reaction of bromobenzene with piperidine in the presence of potassium tert-butoxide or sodium tert-amylate under controlled heating conditions. This process yields N-phenylpiperidine, which can subsequently be brominated to produce (S)-3-(4-bromophenyl)piperidine. The advantages of this synthetic route include fewer reaction steps and high yields, making it suitable for industrial applications .

This compound has been studied for its biological properties, particularly as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:

- Antiviral Activity : Research indicates that piperidine derivatives can act as inhibitors of viral enzymes, including the main protease of coronaviruses. Compounds within this class have demonstrated modest inhibitory activity against SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Receptor Modulation : This compound has been investigated for its ability to modulate G-protein-coupled receptors, which are critical targets in drug discovery. Modifications to the piperidine structure have led to compounds with enhanced receptor affinity and selectivity .

- Neuropharmacology : Piperidine derivatives, including this compound, have been explored for their effects on neurotransmitter systems. They may influence dopamine and serotonin pathways, making them candidates for treating neurological disorders such as depression and schizophrenia .

Therapeutic Applications

The therapeutic potential of this compound is evident in several case studies:

- Pain Management : Some studies have highlighted the analgesic properties of piperidine derivatives. These compounds may provide new avenues for pain relief without the adverse effects associated with traditional opioids .

- Cancer Treatment : The compound's ability to interact with specific cellular pathways has led to research into its use as an adjunct therapy in cancer treatment. Its role in inhibiting tumor growth through modulation of signaling pathways is under investigation .

Comparative Analysis of Related Compounds

To better understand the position of this compound within its chemical class, a comparison with other piperidine derivatives can be informative:

| Compound Name | Biological Activity | Therapeutic Use |

|---|---|---|

| (S)-3-(4-bromophenyl)piperidine | Antiviral, analgesic | Pain management, antiviral therapy |

| (R)-3-(4-fluorophenyl)piperidine | Antidepressant | Treatment of depression |

| 1-(4-methylphenyl)piperidine | Anticancer | Oncology applications |

Mecanismo De Acción

The mechanism of action of (S)-3-(4-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions, while the piperidine ring may interact with biological receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (S)-3-(4-bromophenyl)piperidine hydrochloride include other piperidine derivatives such as:

- (S)-2-(4-bromophenyl)piperidine hydrochloride

- ®-3-(4-bromophenyl)piperidine hydrochloride

- 1-(4-bromophenyl)piperidine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the position of the bromophenyl group. These factors can influence its reactivity, binding affinity, and overall chemical behavior, making it unique for certain applications .

Actividad Biológica

(S)-3-(4-bromophenyl)piperidine hydrochloride is a chiral compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a bromophenyl substituent. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 273.58 g/mol |

| Melting Point | 194-196 °C |

| Solubility | Soluble in water |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties . Preliminary studies suggest it could protect neuronal cells from damage associated with neurodegenerative diseases, such as Parkinson's disease. This protective effect is hypothesized to result from the compound's interaction with potassium channels, which play a crucial role in neuronal signaling and health .

Interaction with Ion Channels

The compound has been studied for its effects on various ion channels, particularly those involved in the nervous system. Its potential to modulate potassium channels may influence synaptic transmission and neuronal excitability, making it a candidate for further investigation in neurological disorders .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to act as a ligand for specific receptors within the central nervous system. This interaction could lead to downstream effects that promote cellular survival and mitigate neurodegeneration .

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound on dopaminergic neurons exposed to neurotoxic agents. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function compared to untreated controls. This suggests its potential utility in therapeutic strategies for Parkinson's disease.

Study 2: Ion Channel Modulation

In another research effort, the modulation of potassium channels by this compound was examined using electrophysiological techniques. The findings demonstrated that the compound could enhance potassium ion currents, thereby stabilizing neuronal activity under pathological conditions .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| (S)-3-(4-bromophenyl)piperidine | Neuroprotective, ion channel modulation | Not established |

| 4-(4-Bromophenyl)piperidine | Moderate receptor affinity | 0.233 |

| Piperidine derivatives | Various activities against cancer cells | Varies widely |

Future Directions

While initial studies are promising, further research is essential to fully characterize the biological activity of this compound. Future studies should focus on:

- In vivo models to assess therapeutic efficacy and safety.

- Mechanistic studies to delineate the pathways involved in its neuroprotective effects.

- Exploration of receptor interactions to identify potential therapeutic targets.

Propiedades

IUPAC Name |

(3S)-3-(4-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMREVNYDUTMM-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.